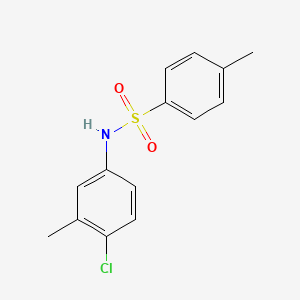

N-(4-chloro-3-methylphenyl)-4-methyl-benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic substitution reactions .Chemical Reactions Analysis

Isocyanates, such as those found in similar compounds, are known to react exothermically with many classes of compounds, releasing toxic gases . They can react with amines, aldehydes, alcohols, alkali metals, ketones, mercaptans, strong oxidizers, hydrides, phenols, and peroxides, often releasing heat .科学的研究の応用

Gastroprotective Properties

Ebrotidine, a compound with a sulfonamide group similar to N-(4-chloro-3-methylphenyl)-4-methyl-benzenesulfonamide, demonstrates significant gastroprotective properties. Its efficacy stems not from endogenous prostaglandin generation but from its ability to enhance mucosal responses, thereby improving the physicochemical characteristics of the mucus gel. This includes increases in mucus gel dimension, viscosity, hydrophobicity, and hydrogen ion retardation capacity, which are crucial for mucosal repair and integrity maintenance in ulcer disease treatment (Slomiany, Piotrowski, & Slomiany, 1997).

Environmental Degradation of Pharmaceuticals

The degradation of acetaminophen, a pharmaceutical, through advanced oxidation processes (AOPs) has been extensively studied. Such research is critical for understanding how synthetic chemicals, potentially including sulfonamide derivatives, behave in aquatic environments and their biotoxicity. This knowledge aids in the development of treatments for water contaminated with pharmaceutical residues and similar compounds (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Antimicrobial Properties

The antimicrobial properties of various compounds, including those with benzene sulfonamide structures, have been the subject of significant research interest. For instance, studies on p-Cymene, a constituent of plant extracts, have shown broad antimicrobial effects. This suggests that this compound could also be investigated for similar biological activities, particularly if structurally related or if it can be included in formulations with antimicrobial potential (Marchese et al., 2017).

Applications in Fumigation

Research into alternative fumigants for agricultural use, especially those that can be applied through drip irrigation systems, is vital for replacing harmful substances like methyl bromide. Water-soluble formulations of fumigants, potentially including sulfonamide derivatives, offer economical and environmentally friendly alternatives. They reduce worker exposure and allow for the efficient delivery of fumigants to the root zones of crops, demonstrating the practical applications of chemical research in agriculture (Ajwa et al., 2002).

Safety and Hazards

作用機序

Target of Action

Similar compounds such as 4-(methylthio)phenyl n-(3-chloro-4-methylphenyl)carbamate and 4-Chloro-3-methylphenol are used in chemical synthesis and as disinfectants respectively, suggesting that the compound might interact with bacterial cells or enzymes.

Biochemical Pathways

Similar compounds are known to interfere with bacterial cell wall synthesis or protein synthesis , which could potentially lead to cell death.

Result of Action

If it acts similarly to related compounds, it may lead to the disruption of bacterial cell walls or inhibition of protein synthesis , resulting in bacterial cell death.

特性

IUPAC Name |

N-(4-chloro-3-methylphenyl)-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO2S/c1-10-3-6-13(7-4-10)19(17,18)16-12-5-8-14(15)11(2)9-12/h3-9,16H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLJMGFQSTPBMGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide](/img/structure/B2395188.png)

![3-[(2-Methylpropane)sulfonyl]aniline](/img/structure/B2395195.png)

![2-(2,4-Dichlorophenoxy)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-one](/img/structure/B2395196.png)

![N-(2-methoxyphenyl)-2-((6-(2-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2395201.png)

![7-Hydroxy-3-iodo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2395202.png)